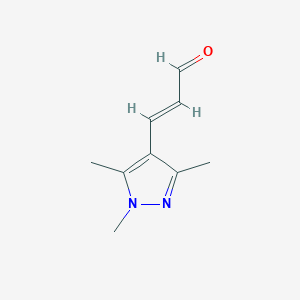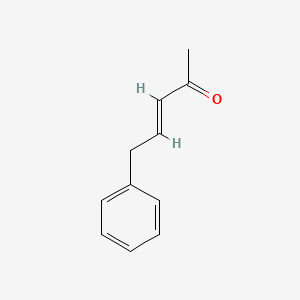
Phenyl ethylidene acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl ethylidene acetone, also known as 1-phenyl-1-buten-3-one, is an organic compound with the molecular formula C10H10O. It is classified as an α,β-unsaturated ketone and is known for its characteristic fruity to pungent odor. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl ethylidene acetone can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCH}_3 + \text{CH}_3\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydration of 4-hydroxy-4-phenyl-2-butanone using oxalic acid as a catalyst. This method is efficient and yields high purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl ethylidene acetone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenyl acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields phenyl butanone.
Substitution: It can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Phenyl acetic acid.
Reduction: Phenyl butanone.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
Phenyl ethylidene acetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Wirkmechanismus
The mechanism of action of phenyl ethylidene acetone involves its ability to participate in various chemical reactions due to the presence of the α,β-unsaturated ketone moiety. This functional group allows the compound to undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenyl ethylidene acetone can be compared with other similar compounds such as:
Benzylidene acetone: Another α,β-unsaturated ketone with similar reactivity and applications in organic chemistry.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes.
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(E)-5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+ |
InChI-Schlüssel |
FBDLPZQWOVGYJU-AATRIKPKSA-N |
Isomerische SMILES |
CC(=O)/C=C/CC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


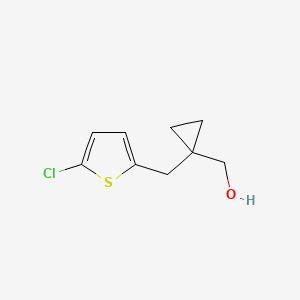
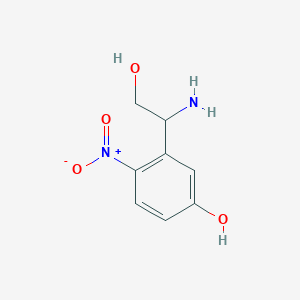
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)

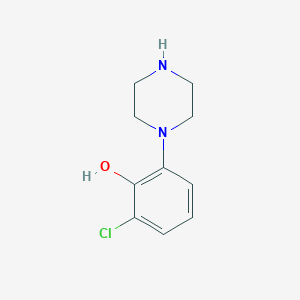
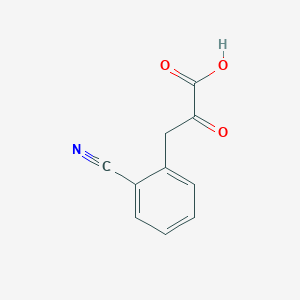
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)
![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
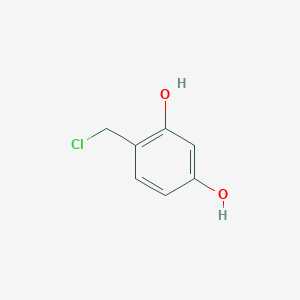
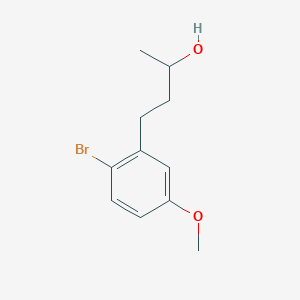
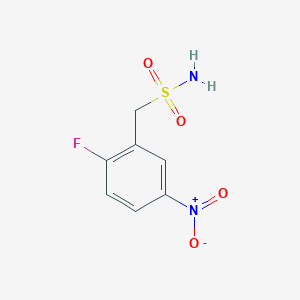

![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
